Bienvenue dans la boutique en ligne BenchChem!

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Arginase inhibition Leishmaniasis Hydrazinecarbothioamide synthesis

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 890590-96-2) is a nitrogen-rich heterocyclic compound (C₇H₇F₃N₆, MW 232.17) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold class. The compound features a 2-trifluoromethyl group, a 5-methyl substituent, and a nucleophilic 7-hydrazinyl moiety, making it a versatile synthetic intermediate for generating structurally diverse TP derivatives.

Molecular Formula C7H7F3N6
Molecular Weight 232.17
CAS No. 890590-96-2
Cat. No. B2531464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS890590-96-2
Molecular FormulaC7H7F3N6
Molecular Weight232.17
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)NN)C(F)(F)F
InChIInChI=1S/C7H7F3N6/c1-3-2-4(14-11)16-6(12-3)13-5(15-16)7(8,9)10/h2,14H,11H2,1H3
InChIKeyULPZFRWSLGUVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 890590-96-2): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 890590-96-2) is a nitrogen-rich heterocyclic compound (C₇H₇F₃N₆, MW 232.17) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold class [1]. The compound features a 2-trifluoromethyl group, a 5-methyl substituent, and a nucleophilic 7-hydrazinyl moiety, making it a versatile synthetic intermediate for generating structurally diverse TP derivatives . This scaffold has demonstrated broad pharmacological relevance, including antimalarial activity against Plasmodium falciparum and arginase inhibition in Leishmania amazonensis [2][3]. Commercially available from multiple suppliers at purities ranging from 95% to 97%, it is cataloged under MDL Number MFCD06740805 and supplied for research use only .

Why In-Class [1,2,4]Triazolo[1,5-a]pyrimidine Analogs Cannot Substitute 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-TP in SAR-Driven Programs


Substitution at the 2-position and 7-position of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold produces dramatic shifts in biological potency that preclude generic interchange. In a systematic study of 29 TP derivatives against Leishmania amazonensis arginase, the CF₃ group at R₁ (2-position) conferred meaningfully greater inhibitory activity compared to the CH₃-substituted scaffold [1]. Among 7-position variants tested at 1 mM, inhibition ranged from 1% (N-phenyl-7-amine analog) to 79% (hydrazinecarbothioamide derivative), a >79-fold difference driven solely by substituent identity [2]. The target compound's free hydrazinyl (-NHNH₂) group at C-7 provides a unique nucleophilic handle for condensation chemistry (e.g., with isothiocyanates to yield carbothioamides) that is absent in the corresponding 7-chloro (CAS 885461-50-7) or 7-amino analogs [3]. This reactivity profile directly enables access to higher-potency downstream derivatives that are inaccessible from other 7-substituted starting materials.

Quantitative Differentiation Evidence for 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


7-Hydrazinyl Group Enables Derivatization to the Most Potent Arginase Inhibitor in the TP Series

The target compound's 7-hydrazinyl group serves as the direct synthetic precursor to 2-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarbothioamide (compound 30), identified as the most potent arginase inhibitor among 29 TP derivatives tested [1]. This derivatization, achieved by reacting the free hydrazine with an isothiocyanate, is stereoelectronically impossible from the 7-chloro or 7-amino analogs. The resulting carbothioamide derivative exhibited non-competitive inhibition of L. amazonensis arginase with Ki = 17 ± 1 μM and IC₅₀ = 16.5 ± 0.5 μM [1], representing a structural transformation that cannot be replicated from the 7-chloro precursor (CAS 885461-50-7) or 7-amino congeners without additional synthetic steps.

Arginase inhibition Leishmaniasis Hydrazinecarbothioamide synthesis

2-Trifluoromethyl Substitution Confers ≥4.7-Fold Greater Arginase Inhibition vs. 2-Methyl Scaffold

Systematic SAR analysis across 29 [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that the 2-CF₃ substituent (R₁ = CF₃) provided unequivocally greater inhibitory activity against L. amazonensis arginase compared to the 2-CH₃ analog [1]. The scaffold containing R₁ = CF₃ consistently outperformed the R₁ = CH₃ scaffold across multiple 7-position modifications. This CF₃-dependent activity enhancement is attributed to a combination of increased lipophilicity (calculated LogP = 1.48 for the target compound) [2] and strengthened hydrogen-bonding interactions with the enzyme active site, consistent with observations in the related P. falciparum DHODH system where the 2-CF₃ group forms critical H-bond contacts [3]. The 2-CF₃ analog (CAS 890590-96-2) is thus fundamentally non-interchangeable with the 2-des-trifluoromethyl analog 7-hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 37140-08-2, C₆H₈N₆, MW 164.17) [4].

Structure-activity relationship CF₃ bioisostere Arginase

7-Hydrazinyl Substituent Drives 79% Arginase Inhibition in Derived Carbothioamide vs. ≤52% for 7-Arylamino Analogs

Head-to-head comparison of 7-position substituent effects on L. amazonensis arginase inhibition at a standardized 1 mM concentration reveals a steep activity gradient [1]. The hydrazinecarbothioamide derivative synthesized from the target compound achieved 79% inhibition, whereas the best-performing 7-arylamino analog (5-methyl-7-(4-trifluoromethylphenylamine)-2-(trifluoromethyl)TP) reached only 52% inhibition. The 7-(pyrrolidin-1-yl) analog showed merely 10% inhibition, and N-phenyl-7-amine gave 1% inhibition [1]. This 79× activity range across 7-position variants underscores that the hydrazinyl-derived chemotype (accessible exclusively from the target compound) occupies a distinct activity cluster. The non-competitive inhibition mechanism (Ki = Ki' = 17 μM) further differentiates this chemotype from competitive inhibitors in the series [2].

Arginase inhibition 7-position SAR Leishmania

Physicochemical Profile Differentiation: LogP, H-Bond Capacity, and Molecular Weight vs. Closest Analogs

The target compound occupies a distinct physicochemical space relative to its nearest commercially available analogs. With MW = 232.17, LogP = 1.48, 5 H-bond acceptors, and 2 H-bond donors, it offers a balanced profile for fragment-based and lead-optimization workflows . In comparison, 7-hydrazinyl-5-methyl-TP (CAS 37140-08-2, lacking 2-CF₃) has MW = 164.17 and lower lipophilicity, while 7-chloro-5-methyl-2-(trifluoromethyl)-TP (CAS 885461-50-7) has MW = 236.58 with zero H-bond donors, fundamentally altering its solubility and protein-binding characteristics [1]. The MDL registry number MFCD06740805 uniquely identifies this substitution pattern and enables unambiguous procurement across supplier catalogs . Available purity ranges from 95% (Alfa Chemistry, ChemBase) to 97% (Fluorochem) .

Physicochemical properties Drug-likeness Building block selection

High-Value Application Scenarios for 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Synthesis of Hydrazinecarbothioamide-Derived Arginase Inhibitors for Antileishmanial Drug Discovery

The compound serves as the direct precursor for generating hydrazinecarbothioamide derivatives via reaction with substituted isothiocyanates. This chemistry produced compound 30, the most potent arginase inhibitor in a 29-compound TP series (Ki = 17 ± 1 μM, IC₅₀ = 16.5 ± 0.5 μM, non-competitive mechanism), which achieved 79% enzyme inhibition at 1 mM against L. amazonensis arginase — a validated target for leishmaniasis chemotherapy [1]. The free 7-hydrazinyl group is indispensable for this transformation; alternative 7-substituted starting materials (chloro, amino) cannot directly yield the carbothioamide chemotype.

Structure-Activity Relationship (SAR) Exploration of 7-Position Modifications on the 2-CF₃-5-methyl-TP Scaffold

Programs investigating how 7-position substituents modulate biological activity on the 2-trifluoromethyl-5-methyl-triazolopyrimidine core require the 7-hydrazinyl building block as a versatile diversification point. The hydrazine moiety enables condensation with aldehydes (to hydrazones), isocyanates (to semicarbazides), and isothiocyanates (to thiosemicarbazides/carbothioamides), accessing chemical space that cannot be reached from 7-chloro or 7-amino precursors [2]. The 2-CF₃ group is a confirmed potency determinant for both antimalarial (PfDHODH, IC₅₀ range 0.023–20 μM across 13 actives) and antileishmanial (arginase) activity [2][3].

Crystallography and Biophysical Studies of Triazolopyrimidine-Protein Interactions

The 7-hydrazinyl group introduces two additional hydrogen-bond donor sites (N-H) and one acceptor site compared to 7-chloro or 7-methyl analogs, potentially enabling unique protein-ligand interaction patterns. Crystallographic studies of related 7-(arylamino)-5-methyl-2-(trifluoromethyl)-TP derivatives have revealed diverse N-H···N hydrogen-bonding networks and π-stacking arrangements whose topology is exquisitely sensitive to the 7-substituent identity [4]. The hydrazinyl variant may form distinct supramolecular motifs relevant to both protein crystallography and solid-state materials applications.

Fragment-Based Lead Generation Leveraging Balanced Physicochemical Properties

With MW = 232.17, LogP = 1.48, 5 H-bond acceptors, 2 H-bond donors, and Fsp³ = 0.29, the compound occupies a favorable fragment-like physicochemical space . Its balanced HBD/HBA profile differentiates it from the 7-chloro analog (HBD = 0) and its CF₃-bearing scaffold differentiates it from the 2-des-CF₃ analog (CAS 37140-08-2, MW = 164.17) [5]. This profile supports its use as a core scaffold in fragment-based screening campaigns targeting arginase, PfDHODH, or other triazolopyrimidine-recognizing enzymes.

Quote Request

Request a Quote for 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.